3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazolo-pyrazine core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves a multi-step process. One common method starts with the preparation of the triazolo-pyrazine core, followed by the introduction of the aminomethyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, palladium-catalyzed coupling reactions are frequently employed to introduce the fluorophenyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. By inhibiting PARP1, the compound can induce synthetic lethality in cancer cells deficient in homologous recombination repair pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]1,2,4,5-tetrazines: Known for their stability and unique electronic properties.
3-Nitro-[1,2,4]triazolo[4,3-b]1,2,4,5-tetrazin-6-amine: Exhibits favorable thermal stability and detonation performance.
Uniqueness
What sets 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one apart is its specific structural configuration, which allows for unique interactions with biological targets, making it a promising candidate for drug development and other applications.
Properties
Molecular Formula |
C12H10FN5O |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
3-(aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H10FN5O/c13-8-3-1-2-4-9(8)17-5-6-18-10(7-14)15-16-11(18)12(17)19/h1-6H,7,14H2 |
InChI Key |
KCZJXQILKYGIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN3C(=NN=C3C2=O)CN)F |
Origin of Product |
United States |
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